5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-9-3-4-11(23-9)24(20,21)19-7-10(8-19)14-17-13(18-22-14)12-15-5-2-6-16-12/h2-6,10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNENLMUTETZMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its potential biological activities, mechanisms of action, and comparative analysis with similar compounds.
Structural Features
The molecular structure of this compound includes:
- Azetidine moiety : A four-membered nitrogen-containing ring.
- Oxadiazole ring : A five-membered heterocyclic compound with two nitrogen atoms.
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Sulfonamide group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Similar compounds have shown:
- Antibacterial effects against strains such as E. coli, S. aureus, and B. subtilis with MIC values ranging from 1.56 µg/mL to 16 µg/mL .
- Antifungal activity against various fungi, demonstrating potential as broad-spectrum antimicrobial agents .
Anticancer Properties
The 1,2,4-oxadiazole scaffold is recognized for its anticancer potential:
- Compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular docking studies suggest that the target compound may interact with these enzymes, disrupting cancer cell growth pathways.
Anti-inflammatory Activity
Preliminary studies on related sulfonamide derivatives indicate promising anti-inflammatory effects:
- Certain derivatives have demonstrated IC50 values lower than common anti-inflammatory drugs like diclofenac . This suggests that the target compound may possess similar or enhanced anti-inflammatory properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : Binding to and inhibiting specific enzymes involved in disease processes.
- Receptor modulation : Altering receptor activity to achieve therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Azetidin-3-yloxycarbonylmethylthiazole | Thiazole instead of thiophene | Potentially different antibacterial activity |
| 5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole ring | Known for MAO-B inhibition |
| 3-(3-Chlorophenyl)-5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole and chlorophenyl groups | Exhibits neuroprotective properties |
Case Studies
Several studies have highlighted the biological activities of oxadiazole derivatives:
- A study demonstrated that derivatives with an oxadiazole ring showed significant antibacterial activity against drug-resistant strains of M. tuberculosis (MICs = 4–8 µM) .
- Another research focused on the antimalarial properties of oxadiazoles indicated comparable efficacy to chloroquine against Plasmodium falciparum .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a 1,2,4-oxadiazole core, which is known for its diverse biological activities. The synthesis of this compound typically involves several key steps that include the formation of the azetidine ring and the introduction of the pyrimidine and sulfonyl groups. The synthesis pathways often leverage established methodologies in organic chemistry to achieve high yields and purity of the desired product.
Antimicrobial Properties
Research has indicated that derivatives of 1,2,4-oxadiazoles , including the compound , exhibit significant antimicrobial activity. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives demonstrate strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine moiety may enhance these effects by facilitating interactions with bacterial targets.
Anticancer Potential
The anticancer properties of oxadiazole derivatives are also noteworthy. Compounds similar to 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole have been studied for their ability to inhibit cancer cell proliferation. For example, certain oxadiazole derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds containing the oxadiazole structure have been evaluated for anti-inflammatory properties. A study demonstrated that certain synthesized oxadiazole derivatives exhibited significant anti-inflammatory activity with IC50 values lower than those of established anti-inflammatory drugs like diclofenac . This suggests potential therapeutic uses in treating inflammatory conditions.
Therapeutic Applications
Given the diverse biological activities associated with This compound , several therapeutic applications can be proposed:
- Antimicrobial Agents : Due to its effectiveness against various pathogens, this compound could be developed into new antimicrobial therapies to combat antibiotic-resistant bacteria.
- Cancer Treatment : Its potential as a DHFR inhibitor opens avenues for developing novel anticancer drugs targeting specific cancers.
- Anti-inflammatory Medications : The demonstrated anti-inflammatory properties may lead to its use in treating chronic inflammatory diseases.
Case Studies and Research Findings
Various studies have documented the efficacy of oxadiazole derivatives:
Q & A
Q. What are the standard synthetic routes for preparing 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine sulfonylation : React 5-methylthiophene-2-sulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated azetidine intermediate .
Oxadiazole ring formation : Couple the sulfonylated azetidine with pyrimidine-2-carboxylic acid via a cyclization reaction using carbodiimide coupling agents (e.g., EDCI) and HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMSO/water) are standard for isolating the final compound.
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6) confirm the presence of sulfonyl, azetidine, and oxadiazole moieties. For example, the sulfonyl group shows signals at δ 3.2–3.5 ppm (azetidine protons) and δ 7.1–7.3 ppm (thiophene protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) with <2 ppm error.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are compared with theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis?
Methodological Answer:
- Solvent selection : Anhydrous DMF or dichloromethane minimizes side reactions.
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent azetidine ring degradation .
- Catalyst use : Substochiometric DMAP (4-dimethylaminopyridine) accelerates sulfonylation efficiency .
- Yield monitoring : Track reaction progress via TLC (silica plates, UV visualization) .
Q. What analytical strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Use standardized assays (e.g., IC in enzyme inhibition studies) with triplicate measurements to confirm activity thresholds .
- Solubility adjustments : Test the compound in DMSO/PBS mixtures to ensure consistent bioavailability .
- Control experiments : Compare with structurally similar analogs (e.g., thiadiazole derivatives) to isolate the role of the oxadiazole moiety .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinase domains). The sulfonyl group often forms hydrogen bonds with lysine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Pharmacophore mapping : Identify critical features (e.g., oxadiazole’s electron-deficient region) for target engagement .
Data-Driven Research Challenges
Q. How to interpret conflicting crystallography and NMR data for the azetidine-sulfonyl moiety?
Methodological Answer:
- X-ray diffraction : Resolve crystal structure to confirm sulfonyl group geometry (bond angles: ~107° for azetidine) .
- Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility in the azetidine ring .
- DFT calculations : Compare theoretical (B3LYP/6-31G**) and experimental data to validate stereoelectronic effects .
Q. What strategies mitigate byproduct formation during oxadiazole cyclization?
Methodological Answer:
- Reagent stoichiometry : Use 1.2 equivalents of EDCI/HOBt to drive cyclization to completion .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30min at 100°C, minimizing degradation .
- Byproduct identification : LC-MS/MS detects intermediates (e.g., open-chain urea derivatives) for targeted purification .
Biological Evaluation
Q. What in vitro assays are suitable for assessing the compound’s kinase inhibition potential?
Methodological Answer:
- Kinase profiling : Use ADP-Glo™ assays against a panel of 50 kinases (e.g., EGFR, VEGFR2).
- IC determination : Fit dose-response curves (GraphPad Prism) with 95% confidence intervals .
- Selectivity index : Compare activity against off-target kinases (e.g., PKA) to evaluate specificity .
Q. How to validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- Microsomal stability assay : Incubate with rat liver microsomes (NADPH regeneration system) and quantify parent compound via LC-MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Structural Modifications
Q. What substituents enhance the compound’s lipophilicity without compromising solubility?
Methodological Answer:
- Methyl/fluoro substitutions : Introduce on the pyrimidine ring (logP increase: ~0.5 units) .
- PEGylation : Attach polyethylene glycol (PEG-500) to the azetidine nitrogen to balance hydrophobicity .
- LogP measurement : Use shake-flask method (octanol/water) to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
